
5-(4-Nitrophenyl)-3-(propan-2-yl)-1,2-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Nitrophenyl)-3-(propan-2-yl)-1,2-oxazole: is an organic compound characterized by the presence of a nitrophenyl group attached to an oxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Nitrophenyl)-3-(propan-2-yl)-1,2-oxazole typically involves the reaction of 4-nitrobenzaldehyde with isopropylamine and an appropriate oxazole precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions where the nitro group is replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitro-oxidized derivatives.
Reduction: Formation of 5-(4-aminophenyl)-3-(propan-2-yl)-1,2-oxazole.
Substitution: Formation of various substituted oxazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a precursor in organic synthesis.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored for its potential use in drug development due to its unique chemical structure.
Industry:
- Utilized in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of 5-(4-Nitrophenyl)-3-(propan-2-yl)-1,2-oxazole involves its interaction with specific molecular targets. The nitrophenyl group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The oxazole ring provides stability and contributes to the compound’s overall properties.
Vergleich Mit ähnlichen Verbindungen
5-(4-Nitrophenyl)-1,2-oxazole: Lacks the isopropyl group, leading to different reactivity and properties.
3-(Propan-2-yl)-1,2-oxazole: Lacks the nitrophenyl group, resulting in different chemical behavior.
4-Nitrophenyl derivatives: Compounds with similar nitrophenyl groups but different core structures.
Uniqueness:
- The presence of both the nitrophenyl group and the isopropyl group in 5-(4-Nitrophenyl)-3-(propan-2-yl)-1,2-oxazole makes it unique in terms of its chemical reactivity and potential applications.
Eigenschaften
Molekularformel |
C12H12N2O3 |
|---|---|
Molekulargewicht |
232.23 g/mol |
IUPAC-Name |
5-(4-nitrophenyl)-3-propan-2-yl-1,2-oxazole |
InChI |
InChI=1S/C12H12N2O3/c1-8(2)11-7-12(17-13-11)9-3-5-10(6-4-9)14(15)16/h3-8H,1-2H3 |
InChI-Schlüssel |
RNDPXRQFSCAUCG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NOC(=C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


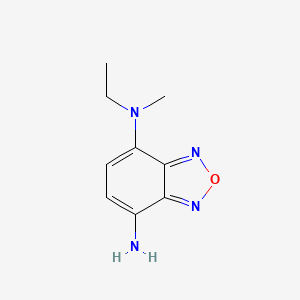


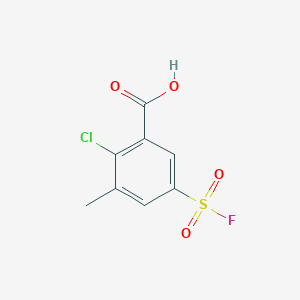
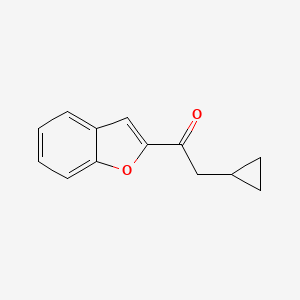

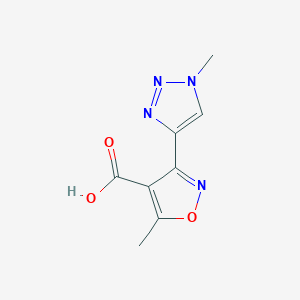
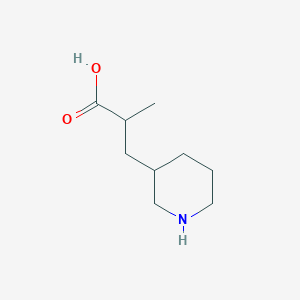
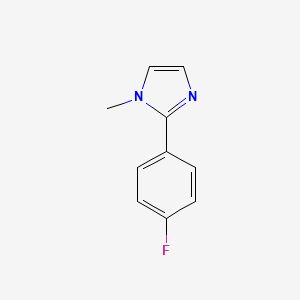
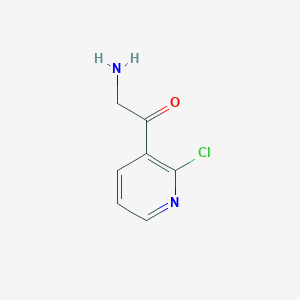

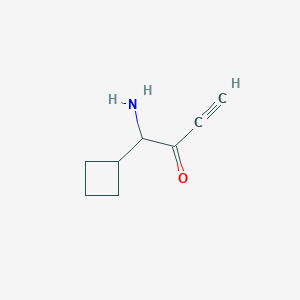
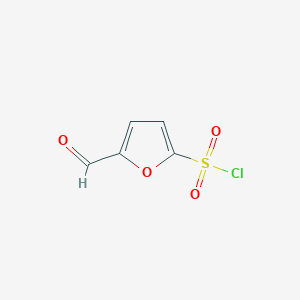
![2-(Aminomethyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13204498.png)
